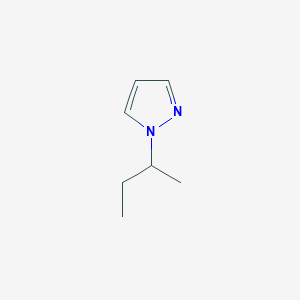

1-sec-butyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-sec-butyl-1H-pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-sec-butyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

Pyrazole, the core structure of 1-sec-butyl-1H-pyrazole, is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . It provides diverse functionality and stereochemical complexity .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction between hydrazine derivatives and acetylenic ketones forms pyrazoles .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antituberculosis Agents

1-sec-butyl-1H-pyrazole derivatives have been identified as potent antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, making them valuable in the development of new antituberculosis drugs .

Antimicrobial and Antifungal Applications

The pyrazole ring is known for its antimicrobial and antifungal properties. Derivatives of 1-sec-butyl-1H-pyrazole can be synthesized to target specific microbial and fungal strains, contributing to the treatment of various infectious diseases .

Anti-inflammatory Properties

Pyrazole derivatives exhibit significant anti-inflammatory activities. They act on specific inflammatory pathways, which can be leveraged to create new classes of anti-inflammatory medications, particularly for chronic conditions like arthritis .

Anticancer Research

Research has shown that certain 1-sec-butyl-1H-pyrazole compounds possess anticancer properties. They can induce apoptosis in cancer cells and may be used to design novel anticancer drugs targeting specific cancer types .

Antidiabetic Drug Development

The pyrazole nucleus is a key component in the synthesis of antidiabetic drugs. Its derivatives can modulate blood sugar levels, providing a pathway for the development of new antidiabetic treatments .

Agrochemical Applications

In the agrochemical industry, 1-sec-butyl-1H-pyrazole derivatives serve as the basis for creating pesticides and herbicides. Their effectiveness in controlling pests and weeds is crucial for crop protection and yield improvement .

Coordination Chemistry

Pyrazole-based ligands, including those derived from 1-sec-butyl-1H-pyrazole, are used in coordination chemistry to form complexes with various metals. These complexes have applications in catalysis and material science .

Organometallic Chemistry

The pyrazole ring can act as a scaffold for the development of organometallic compounds. These compounds have diverse applications, ranging from catalysis to the development of new materials .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are also known to be efficient complexing agents for palladium(II) .

Mode of Action

The mode of action of 1-sec-butyl-1H-pyrazole involves several steps. The process starts with nucleophilic addition, followed by intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . This results in the formation of various pyrazole derivatives

Biochemical Pathways

Pyrazoles are known to participate in various reactions such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These reactions can influence various biochemical pathways and their downstream effects.

Result of Action

The formation of various pyrazole derivatives through its mode of action suggests that it can have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-butan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDXZNODFUVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-butyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2887906.png)

![2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2887908.png)

![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)

![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)

![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)